molecular formula C6H9F5O3S B6210981 2,2-difluoro-3-methylbutyl trifluoromethanesulfonate CAS No. 476415-69-7

2,2-difluoro-3-methylbutyl trifluoromethanesulfonate

Cat. No.: B6210981
CAS No.: 476415-69-7
M. Wt: 256.2
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Description

2,2-difluoro-3-methylbutyl trifluoromethanesulfonate: is an organic compound with the molecular formula C6H9F5O3S. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is characterized by the presence of both difluoro and trifluoromethanesulfonate groups, which contribute to its reactivity and versatility in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-3-methylbutyl trifluoromethanesulfonate typically involves the reaction of 2,2-difluoro-3-methylbutanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as pyridine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-difluoro-3-methylbutyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound .

Mechanism of Action

The mechanism by which 2,2-difluoro-3-methylbutyl trifluoromethanesulfonate exerts its effects is primarily through its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which makes the carbon atom adjacent to it highly electrophilic. This electrophilicity facilitates nucleophilic attack, leading to various substitution reactions .

Comparison with Similar Compounds

Uniqueness: 2,2-difluoro-3-methylbutyl trifluoromethanesulfonate is unique due to the presence of both difluoro and trifluoromethanesulfonate groups, which provide a combination of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and fluorinated compounds .

Properties

CAS No.

476415-69-7

Molecular Formula

C6H9F5O3S

Molecular Weight

256.2

Purity

95

Origin of Product

United States

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